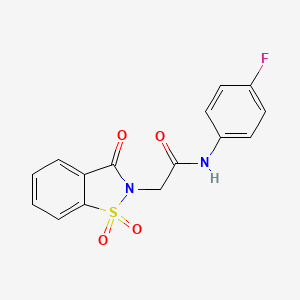

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBXREFOFLKAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazole core.

Oxidation: The benzothiazole ring is then oxidized to introduce the dioxido group, typically using oxidizing agents such as hydrogen peroxide or peracids.

Acetamide Formation: The acetamide linkage is introduced by reacting the oxidized benzothiazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Fluorophenyl Substitution: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-fluoroaniline as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated synthesis techniques. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially modifying the dioxido group or other reactive sites on the benzothiazole ring.

Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage or the dioxido group, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of benzothiazole have shown activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Benzothiazole-based compounds have been explored for their anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The incorporation of the benzothiazole moiety into drug design has led to enhanced efficacy against certain cancer types .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. For example, sulfonamide derivatives have shown promise as selective inhibitors of sodium channels (NaV 1.7), which are implicated in pain signaling pathways. This suggests that the compound could be developed for pain management therapies .

Biochemical Assays

Due to its unique structural features, this compound can be utilized in biochemical assays to study enzyme kinetics and interactions with biological macromolecules. The dioxido and oxo groups may facilitate binding to target sites, making it a valuable tool in drug discovery and development processes .

Mechanistic Studies

The compound's mechanism of action can be elucidated through various experimental approaches, including molecular docking studies and in vitro assays. Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential and guide further modifications for enhanced activity .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that highlights the importance of the benzothiazole core in enhancing antimicrobial potency.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests a potential role as a chemotherapeutic agent, warranting further investigation into its efficacy in vivo.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group (target compound) balances lipophilicity and metabolic stability, whereas the 4-hydroxyphenyl analogue () introduces polarity via hydrogen bonding.

- Halogenated derivatives : Bromine () and chlorine () substituents may enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Physicochemical and Crystallographic Insights

- Crystal Packing : The N-(4-hydroxyphenyl) analogue forms π-stacking interactions (3.929–3.943 Å) and N–H⋯O/O–H⋯O hydrogen bonds, which could influence solubility and stability .

- Rotameric States : The N-(4-fluorobenzyl)-N-methyl derivative exists as a 1:2 rotameric mixture in DMSO, indicating conformational flexibility that may affect receptor binding .

- Synthetic Intermediates : Impurities such as methyl/ethyl esters of the benzothiazole-acetamide core are documented, underscoring the need for stringent purification in pharmaceutical applications .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C9H8N2O4S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

- IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to this compound exhibit significant activity against various bacterial strains. A study reported that compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been extensively studied. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that the compound effectively reduced inflammation markers in human cell lines exposed to inflammatory stimuli .

Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents. A specific study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide?

Methodological Answer: The synthesis of benzothiazole-acetamide derivatives typically involves condensation reactions between functionalized benzothiazole intermediates and acetamide-bearing aryl groups. For example:

- Step 1: Prepare the benzothiazole sulfone moiety by oxidizing 1,2-benzothiazol-3(2H)-one with a sulfonating agent (e.g., H₂O₂/AcOH) to introduce the 1,1-dioxido group .

- Step 2: React the oxidized benzothiazole with chloroacetyl chloride to form 2-chloroacetamide intermediates.

- Step 3: Perform nucleophilic substitution with 4-fluoroaniline in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

Key Considerations: - Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can structural characterization be performed for this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and acetamide linkage (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~377.3 g/mol).

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. What protocols are used to assess compound purity?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting Point: Compare experimental m.p. with literature values (if available) to detect impurities.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

- Crystal Growth: Dissolve the compound in a DMSO/MeOH mixture (1:1) and allow slow evaporation at 25°C .

- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Key Findings (from analogous structures):

Table 1: Representative Crystallographic Data (Analogous Compound )

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.512, 9.873, 10.215 |

| α, β, γ (°) | 90.0, 94.2, 90.0 |

| R factor | 0.039 |

Q. What mechanistic insights can be gained from antioxidant activity assays?

Methodological Answer:

- DPPH Radical Scavenging: Incubate the compound (0.1–100 μM) with DPPH (100 μM in ethanol) for 30 min. Measure absorbance at 517 nm. Calculate IC₅₀ values .

- ROS Inhibition: Use H₂DCFDA in cell-based assays (e.g., RAW 264.7 macrophages) to quantify intracellular ROS reduction via fluorescence microscopy .

- SAR Analysis: Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate electronic effects with activity .

Q. How can computational modeling predict binding affinity with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock the compound into protein targets (e.g., COX-2 or Keap1) based on homology models.

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

- Key Interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.